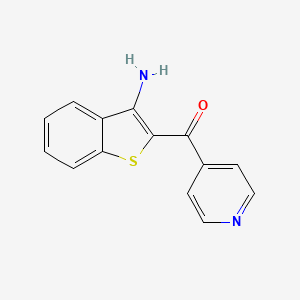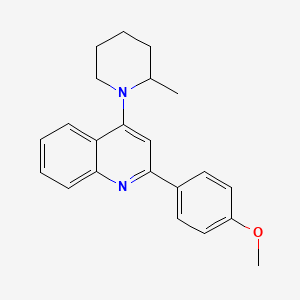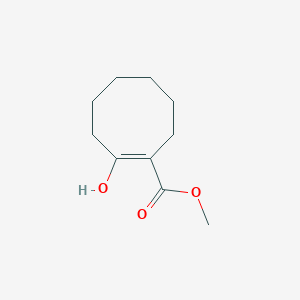![molecular formula C21H21FN2 B11939613 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine CAS No. 853330-93-5](/img/structure/B11939613.png)
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and a base under mild conditions . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
科学的研究の応用
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Industry: It can be used in the development of new materials, such as dyes and catalysts.
作用機序
The mechanism of action of 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine involves its interaction with specific molecular targets. The fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . This compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure that forms the backbone of many biologically active compounds.
Fluoroquinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms.
Indenoquinolines: These compounds share a similar fused ring structure and exhibit various biological activities.
Uniqueness
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the pentan-3-yl group can enhance its lipophilicity and binding affinity, making it a valuable compound for further research and development .
特性
CAS番号 |
853330-93-5 |
|---|---|
分子式 |
C21H21FN2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2-fluoro-N-pentan-3-yl-11H-indeno[1,2-b]quinolin-10-amine |
InChI |
InChI=1S/C21H21FN2/c1-3-15(4-2)23-21-17-7-5-6-8-19(17)24-20-16-10-9-14(22)11-13(16)12-18(20)21/h5-11,15H,3-4,12H2,1-2H3,(H,23,24) |
InChIキー |
YLUNPFSUASAZGE-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)











